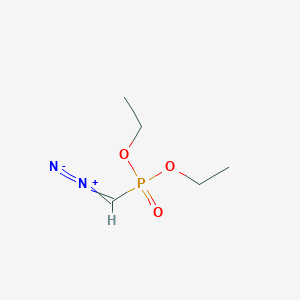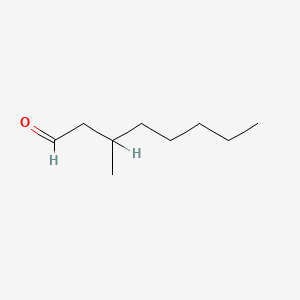
3-Methyloctanal
Overview
Description
3-Methyloctanal is an organic compound with the molecular formula C₉H₁₈O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl group. This compound is known for its distinct odor and is used in various industrial applications, including the synthesis of fragrances and flavors .
Mechanism of Action
Target of Action
3-Methyloctanal, also known as Isovaleraldehyde or 3-methylbutanal , is an organic compound that is primarily used as a reagent in the production of pharmaceuticals, perfumes, and pesticides . .
Biochemical Pathways
This compound is involved in the flavor-forming pathways in lactic acid bacteria (LAB). It is produced via both direct and indirect pathways . In the direct pathway, the amino acid leucine is converted to alpha-ketoisocaproate (KICA) by a transamination reaction. KICA is then further converted to 3-methylbutanal by a decarboxylation reaction . An alcohol dehydrogenase finally catalyzes the conversion of 3-methylbutanal to 3-methylbutanol with NADH as the cofactor .
Result of Action
This compound is a key volatile compound that imparts a nutty flavor to Cheddar cheese . Lactococcus lactis has been successfully applied as a starter to increase the level of 3-methylbutanal produced during the ripening of cheese . .
Biochemical Analysis
Biochemical Properties
3-Methyloctanal is involved in biochemical reactions catalyzed by enzymes such as phosphotransferase, acylkinase, and aldehyde dehydrogenase . These enzymes interact with this compound, facilitating its conversion into other compounds during metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways catalyzed by enzymes such as phosphotransferase, acylkinase, and aldehyde dehydrogenase . These enzymes facilitate the conversion of this compound into other compounds during metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyloctanal can be synthesized through several methods. One common approach involves the hydroformylation of 1-octene. This process includes the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to produce this compound. The reaction conditions typically involve high pressure and temperature to facilitate the formation of the aldehyde.
Industrial Production Methods: In industrial settings, this compound is produced using similar hydroformylation techniques. The process is optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyloctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Methyloctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-Methyloctanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Aldol Condensation: this compound can participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones when reacted with other aldehydes or ketones in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Aldol Condensation: Bases such as sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: 3-Methyloctanoic acid.
Reduction: 3-Methyloctanol.
Aldol Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
3-Methyloctanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the production of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Octanal: Similar in structure but lacks the methyl group at the third position.
Nonanal: A longer carbon chain aldehyde with similar reactivity.
Isovaleraldehyde (3-Methylbutanal): A shorter chain aldehyde with a similar methyl substitution pattern.
Uniqueness: 3-Methyloctanal is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group at the third position influences its reactivity and interactions with other molecules, making it valuable in specific synthetic applications and industrial uses .
Properties
IUPAC Name |
3-methyloctanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBGMJLKAHONRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948765 | |
| Record name | 3-Methyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25882-73-9 | |
| Record name | 3-Methyloctanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25882-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyloctanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025882739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloctanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


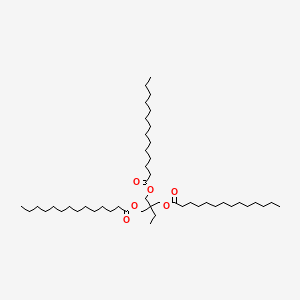

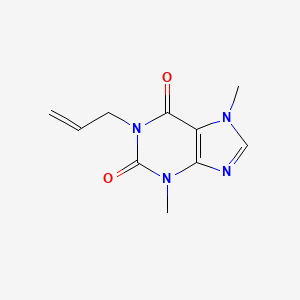

![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)

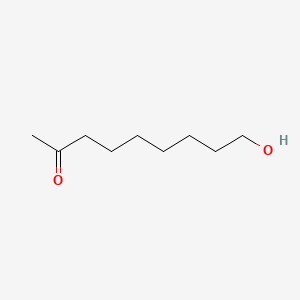

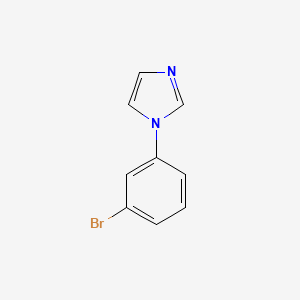
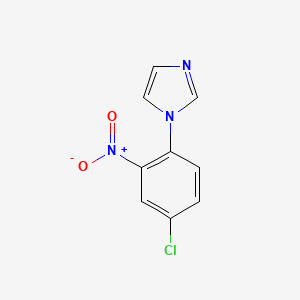
![[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate](/img/structure/B3050356.png)
![[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate](/img/structure/B3050357.png)

